5-Cyano-6-hydroxy-4-methylnicotinic acid

Description

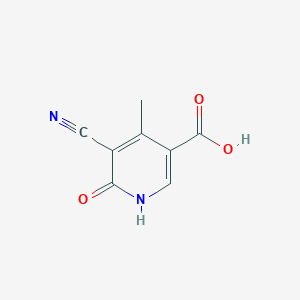

Structure

2D Structure

Properties

IUPAC Name |

5-cyano-4-methyl-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-4-5(2-9)7(11)10-3-6(4)8(12)13/h3H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDUSZMEFYFEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601178781 | |

| Record name | 3-Pyridinecarboxylic acid, 5-cyano-1,6-dihydro-4-methyl-6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601178781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306739-55-8 | |

| Record name | 3-Pyridinecarboxylic acid, 5-cyano-1,6-dihydro-4-methyl-6-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 5-cyano-1,6-dihydro-4-methyl-6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601178781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation, Hydrolysis, and Reduction Method (Based on Patent CN101812016A)

This method involves a sequence of halogenation, hydrolysis, and reduction steps starting from 3-cyano-6-methyl-2(1H)-pyridone derivatives to obtain 5-cyano-6-hydroxy-4-methylnicotinic acid or closely related intermediates.

-

- React 3-cyano-6-methyl-2(1H)-pyridone with phosphorus oxychloride (POCl3) under reflux (~2.5 h) to introduce chlorine substituents, forming 2-chloro-6-methylnicotinic acid derivatives.

- Excess POCl3 is recovered after reaction.

Hydrolysis and Neutralization :

- The reaction mixture is poured into aqueous sodium hydroxide solution to decompose and precipitate the product.

- The precipitate is filtered, washed, dissolved in water with sodium hydroxide, heated (~82 °C for 6 h), then cooled and neutralized to pH 7.

- Decolorization with activated carbon and acidification with concentrated hydrochloric acid (pH 2.0) yields a wet product of 2-chloro-6-methylnicotinic acid with high purity (>99% HPLC).

-

- The acid is converted into methyl esters by reaction with sulfur oxychloride and methanol in benzene under reflux.

- The methyl esters are isolated with purity >98% (GC).

Reduction and Dehalogenation :

- Methyl esters are subjected to reduction, either chemically with zinc/formic acid/acetic acid or catalytically with palladium on carbon under hydrogen atmosphere, to remove chlorine and yield 6-methylnicotinic acid methyl esters.

-

- The methyl esters are hydrolyzed with sodium hydroxide in methanol, neutralized with hydrochloric acid, and isolated as 6-methylnicotinic acid with >99% purity.

Table 1. Summary of Key Steps and Conditions

| Step | Reagents/Conditions | Product | Purity |

|---|---|---|---|

| Halogenation | POCl3, reflux 2.5 h | 2-chloro-6-methylnicotinic acid | >99% (HPLC) |

| Hydrolysis & Neutralization | NaOH aqueous, 82 °C 6 h, acidification pH 2.0 | 2-chloro-6-methylnicotinic acid | >99% (HPLC) |

| Esterification | SOCl2, MeOH, benzene, reflux 3 h | 2-chloro-6-methylnicotinic acid methyl ester | >98% (GC) |

| Reduction | Zn + HCOOH + HOAc or Pd/C + H2, reflux 5 h | 6-methylnicotinic acid methyl ester | >98% (GC) |

| Saponification | NaOH, MeOH, neutralize with HCl | 6-methylnicotinic acid | >99% (HPLC) |

This method is noted for its simplicity and high purity of products, making it suitable for industrial-scale synthesis of nicotinic acid derivatives.

Isoxazolopyridine Formation and N–O Bond Cleavage Method (Based on ACS Omega 2018)

An alternative synthetic approach to 3-hydroxy-4-substituted picolinonitriles, which includes this compound analogs, involves the formation of isoxazolopyridine intermediates followed by selective N–O bond cleavage.

- Starting from 4-propargylaminoisoxazole derivatives, the reaction proceeds via cyclization to form isoxazolopyridine intermediates.

- Subsequent base-mediated cleavage of the N–O bond (using potassium carbonate in methanol at 60 °C) yields 3-hydroxypicolinonitriles.

- The reaction is efficient, providing good to excellent yields of the hydroxypicolinonitrile products.

- This method allows for the introduction of various substituents at position 4, including methyl groups.

- React 4-propargylaminoisoxazole with N-phenylbenzaldimine in 1,2-dichloroethane at 60 °C for 3 h.

- Add methanol and potassium carbonate, stir at 60 °C for 30 min.

- Quench with aqueous acid, extract, dry, and isolate the 3-hydroxypicolinonitrile.

Table 2. Reaction Conditions and Yields for Selected Substrates

| Substrate (4-propargylaminoisoxazole) | Base (equiv) | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Various 4-substituted derivatives | 1.5 equiv K2CO3 | 60 | 30 | Good to excellent (varies by substrate) |

This method is notable for its mild conditions and versatility in introducing diverse substituents on the pyridine ring.

Comparative Analysis of Methods

| Feature | Halogenation-Hydrolysis-Reduction Method | Isoxazolopyridine N–O Bond Cleavage Method |

|---|---|---|

| Starting materials | 3-cyano-6-methyl-2(1H)-pyridone derivatives | 4-propargylaminoisoxazoles |

| Key reactions | Halogenation, hydrolysis, reduction, esterification | Cyclization, base-mediated N–O bond cleavage |

| Reaction conditions | Reflux in POCl3, aqueous base hydrolysis, catalytic hydrogenation | 60 °C, mild base (K2CO3), organic solvents |

| Product purity | >98–99% (HPLC/GC) | Good to excellent yields, purity depends on substrate |

| Scalability | Suitable for industrial scale | More suited for laboratory scale synthesis |

| Versatility | Focused on methyl and cyano substitutions | Allows diverse 4-substituents |

Research Findings and Notes

- The halogenation-based method (patent CN101812016A) provides a well-documented, reproducible route with high purity yields, suitable for producing intermediates for pharmaceutical compounds such as etoricoxib.

- The isoxazolopyridine method offers a novel synthetic strategy, expanding the scope of 3-hydroxypicolinonitriles synthesis with potential for structural diversification.

- Both methods underscore the importance of controlling reaction conditions such as temperature, pH, and reagent stoichiometry to maximize yield and purity.

- Selective demethylation and functional group transformations are critical in maintaining the hydroxy group at position 6 while introducing the cyano group at position 5.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-6-hydroxy-4-methylnicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyridine derivatives .

Scientific Research Applications

5-Cyano-6-hydroxy-4-methylnicotinic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-Cyano-6-hydroxy-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound may modulate enzymatic activities, bind to receptors, or interfere with cellular processes. Detailed studies are required to fully elucidate its mechanism of action and identify the molecular targets involved .

Comparison with Similar Compounds

Substituent-Driven Structural Similarities

The compound’s structural analogs (Table 1) share the pyridine-carboxylic acid backbone but differ in substituent types and positions. Similarity scores from CAS databases (0.75–0.91) reflect variations in functional groups and their electronic/steric effects:

Table 1: Structural analogs of 5-Cyano-6-hydroxy-4-methylnicotinic acid

| Compound Name | Substituents | Similarity Score | Key Functional Differences |

|---|---|---|---|

| 6-Amino-4-methylnicotinic acid | 4-CH₃, 6-NH₂ | 0.88 | Amino (-NH₂) replaces cyano (-CN) |

| Methyl 6-chloro-2-methoxynicotinate | 2-OCH₃, 6-Cl, COOCH₃ | 0.91 | Ester (COOCH₃) replaces carboxylic acid; chloro (-Cl) and methoxy (-OCH₃) substituents |

| 5-Chloro-2-methoxynicotinic acid | 2-OCH₃, 5-Cl | 0.75 | Chloro (-Cl) replaces cyano (-CN); methoxy (-OCH₃) at position 2 |

| 4-Methylnicotinic acid hydrochloride | 4-CH₃, HCl salt | 0.74 | Lacks cyano and hydroxy groups; hydrochloride salt form |

Key Observations :

- Methyl 6-chloro-2-methoxynicotinate (similarity score 0.91) demonstrates how esterification and methoxy substitution alter lipophilicity and solubility relative to the carboxylic acid form.

- 6-Amino-4-methylnicotinic acid (similarity score 0.88) highlights the role of basic amino groups in altering pH-dependent solubility and hydrogen-bonding capabilities .

Crystallization and Solid-State Behavior

Studies on hydroxynicotinic acids (HNAs) reveal that substituent positioning profoundly impacts crystallization outcomes. For example:

- 6-Hydroxynicotinic acid (6-HNA): Forms pH-dependent crystalline aggregates due to intermolecular hydrogen bonding between the hydroxyl and carboxylic acid groups. This behavior is likely mirrored in this compound, though steric effects from the methyl group may disrupt packing efficiency .

- 4-Hydroxynicotinic acid (4-HNA) : Exhibits distinct polymorphism compared to 6-HNA, emphasizing the role of hydroxyl group positioning in dictating solid-state interactions .

Table 2: Crystallization properties of selected nicotinic acid derivatives

Biological Activity

5-Cyano-6-hydroxy-4-methylnicotinic acid (C₈H₆N₂O₃) is a pyridine derivative characterized by a cyano group at the 5-position, a hydroxy group at the 6-position, and a methyl group at the 4-position. This unique structural arrangement contributes to its potential biological activities, making it a subject of interest in pharmacological research. The compound has a molecular weight of approximately 178.145 g/mol and exhibits distinct chemical properties, including a density of 1.5 ± 0.1 g/cm³ and a boiling point around 508.5 ± 50.0 °C at standard atmospheric pressure.

Pharmacological Potential

Research indicates that this compound possesses several pharmacological effects, which include:

The biological activity of this compound is likely mediated through its interaction with specific biological targets. For instance, its binding affinity and efficacy in biological systems are critical for evaluating its therapeutic applications. The presence of functional groups such as the cyano and hydroxy groups enhances its ability to interact with enzymes and receptors involved in disease processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Cyano-6-methylnicotinic acid | Lacks hydroxy group | May exhibit different biological activities |

| 4-Hydroxy-5-cyanonicotinic acid | Hydroxy at 4-position instead of 6 | Potentially different pharmacological profiles |

| Nicotinic acid | No cyano group; only carboxylic acid | Well-studied for various biological activities |

The structural differences among these compounds suggest that the specific combination of functional groups in this compound may enhance its biological activity compared to its analogs.

Antiviral Research

A study focused on pyridine-containing compounds found that derivatives similar to this compound demonstrated significant inhibition of HIV-1 integrase at low micromolar concentrations. The best results were associated with specific substituents on the pyridine ring, indicating that modifications could lead to enhanced antiviral potency .

Anticancer Potential

Although direct studies on the anticancer effects of this compound are scarce, related compounds have shown promise in preclinical models. These studies suggest that further exploration into this compound's anticancer properties could yield valuable insights into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Cyano-6-hydroxy-4-methylnicotinic acid, and what key reaction parameters require optimization?

- Methodological Answer : The synthesis typically involves nitrile-functionalized pyridine precursors. A viable approach is the hydrolysis of a chloro-substituted intermediate under controlled conditions. For example, demonstrates that dechlorination of 2,6-Dichloro-4-methylnicotinonitrile using catalytic hydrogenation or basic hydrolysis can yield methylnicotinic acid derivatives. Key parameters include reaction temperature (optimized between 60–80°C), pH control (pH 9–11 for hydrolysis), and catalyst selection (e.g., Pd/C for hydrogenation). Impurities from incomplete hydrolysis or over-oxidation must be monitored via HPLC .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR : and NMR can confirm substitution patterns on the pyridine ring (e.g., hydroxy and cyano groups at positions 6 and 5, respectively).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing between isomers.

- IR Spectroscopy : Detects functional groups (e.g., -CN stretch at ~2200 cm, -OH at ~3200 cm).

- HPLC : Use reverse-phase C18 columns with trifluoroacetic acid (TFA) in the mobile phase to resolve polar byproducts, as described in .

Q. What structural analogs of this compound are documented, and how do substituent variations affect reactivity?

- Methodological Answer : Key analogs include:

- Methyl 5-hydroxy-6-methylnicotinate (): The ester group reduces polarity, altering solubility for bioassays.

- 5-Chloro-2-methoxynicotinic acid (): Chlorine substitution increases electrophilicity, enabling nucleophilic aromatic substitution.

- 6-Methyl-4-hydroxynicotinic acid ( ): Lacking the cyano group, this analog shows reduced hydrogen-bonding capacity. Comparative studies suggest that the cyano group enhances metabolic stability but may reduce aqueous solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between enzymatic assays and cell-based studies for this compound derivatives?

- Methodological Answer : Contradictions often arise from differences in membrane permeability or intracellular metabolism. Strategies include:

- Permeability Assays : Use Caco-2 cell models to quantify passive diffusion.

- Metabolite Profiling : LC-MS/MS to identify intracellular metabolites (e.g., ’s workflow for methyl-substituted analogs).

- Assay Replication : Test compounds in parallel under identical buffer conditions (pH, ionic strength) to isolate variables. Adjust redox conditions if the cyano group participates in off-target interactions .

Q. What purification strategies are effective for isolating this compound from nitrile hydrolysis byproducts?

- Methodological Answer :

- Chromatography : Combine ion-exchange and size-exclusion chromatography to separate polar byproducts (e.g., unreacted nitriles).

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to exploit solubility differences. highlights gradient recrystallization to remove chloride salts.

- Inline Monitoring : Use UV-Vis detectors during HPLC purification to track elution profiles of target vs. byproducts .

Q. How can computational modeling predict the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices to identify electron-rich regions susceptible to electrophilic attack. The cyano group is electron-withdrawing, directing substitutions to the 2- or 4-positions.

- Molecular Dynamics (MD) : Simulate solvent effects on transition states. notes that software like Gaussian or Schrödinger Suite can model solvation energies, aiding in predicting reaction pathways .

Q. What experimental controls are critical when assessing the stability of this compound under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at pH 2–12 (37°C) and monitor degradation via UPLC. Include antioxidants (e.g., ascorbic acid) to assess oxidative stability.

- Degradation Product Identification : Use HRMS to characterize hydrolyzed products (e.g., carboxylic acid formation from cyano hydrolysis). Reference ’s protocols for methyl ester analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.